molecular formula C15H11NO2 B1446554 4-(3-Formyl-5-methoxyphenyl)benzonitrile CAS No. 1445322-53-1

4-(3-Formyl-5-methoxyphenyl)benzonitrile

Cat. No. B1446554
M. Wt: 237.25 g/mol
InChI Key: LVXFKBMXLFGVKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-(3-Formyl-5-methoxyphenyl)benzonitrile is 1S/C15H11NO2/c1-18-15-7-12(10-17)6-14(8-15)13-4-2-11(9-16)3-5-13/h2-8,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Formyl-5-methoxyphenyl)benzonitrile include a molecular weight of 237.26 g/mol . More detailed properties are not available in the retrieved data.

Scientific Research Applications

    Chemical Synthesis

    • Application : This compound is used in chemical synthesis .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the chemical synthesis involving this compound are not specified in the source .

    Pharmaceutical Chemistry

    • Application : Pyrrole subunit, which might be a part of the structure of “4-(3-Formyl-5-methoxyphenyl)benzonitrile”, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

properties

IUPAC Name

4-(3-formyl-5-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15-7-12(10-17)6-14(8-15)13-4-2-11(9-16)3-5-13/h2-8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXFKBMXLFGVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215452
Record name [1,1′-Biphenyl]-4-carbonitrile, 3′-formyl-5′-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Formyl-5-methoxyphenyl)benzonitrile

CAS RN

1445322-53-1
Record name [1,1′-Biphenyl]-4-carbonitrile, 3′-formyl-5′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445322-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carbonitrile, 3′-formyl-5′-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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